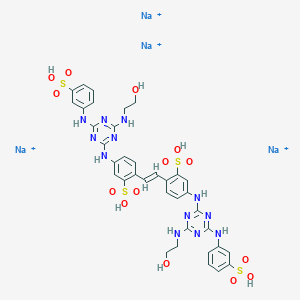
2-Amino-5-ethylpyrazine
Overview
Description
2-Amino-5-ethylpyrazine is a chemical compound with the CAS Number: 13535-07-4 and a molecular weight of 123.16 . It is also known by its IUPAC name, 5-ethyl-2-pyrazinamine .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-ethylpyrazine is represented by the linear formula C6H9N3 . The InChI code for this compound is 1S/C6H9N3/c1-2-5-3-9-6(7)4-8-5/h3-4H,2H2,1H3,(H2,7,9) .Physical And Chemical Properties Analysis
2-Amino-5-ethylpyrazine is a solid at room temperature . It has a molecular weight of 123.16 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Bioactive Compound Development
2,5-Diketopiperazines (DKPs), which share a similar structural motif with pyrazines, are known for their diverse bioactive properties. These compounds have been explored for their potential in drug discovery due to their anti-tumor, neuroprotective, immune and metabolic regulatory, and antibiotic activities, among others. The research into DKPs highlights the chemical versatility and medicinal potential of cyclic compounds, suggesting that 2-Amino-5-ethylpyrazine could also hold significant bioactive potential in similar applications (Wang, Wang, Ma, & Zhu, 2013).
Environmental and Agricultural Sciences
Studies on herbicides like atrazine reveal the importance of understanding the environmental impact and mechanisms of action of chemical compounds. Research into the bioremediation and toxicological profiles of such compounds is crucial for developing safer and more effective agricultural chemicals. This area of research might be relevant for evaluating the environmental impact and applications of 2-Amino-5-ethylpyrazine in similar contexts (Fan & Song, 2014).
Analytical Chemistry Applications
The development of sensors and biosensors using conducting polymers and molecularly imprinted polymers for the detection of amino acids showcases the integration of chemical compounds with technology for analytical applications. This research area highlights the potential for 2-Amino-5-ethylpyrazine to be used in the development of novel analytical tools for detecting biologically significant molecules (Dinu & Apetrei, 2022).
Biomedical Research
Research on compounds like Chlorogenic Acid (CGA) demonstrates the broad spectrum of pharmacological activities of chemical compounds, including antioxidant, anti-inflammatory, and neuroprotective effects. This suggests a potential area of research for 2-Amino-5-ethylpyrazine in exploring its pharmacological properties and therapeutic applications (Naveed et al., 2018).
Safety and Hazards
2-Amino-5-ethylpyrazine is harmful if swallowed or inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
While specific future directions for 2-Amino-5-ethylpyrazine were not found in the search results, one source mentions its use in scientific research, ranging from drug synthesis to flavor enhancers. Another source discusses the importance of identifying technologically relevant papers based on their references, which could be relevant for future research involving 2-Amino-5-ethylpyrazine .
Relevant Papers The search results included references to several papers related to 2-Amino-5-ethylpyrazine. These include papers discussing the anti-inflammatory therapeutic potential and mechanisms of action of monoamine oxidase inhibitors , the versatility of pyrazine derivatives , and an attempt to identify technologically relevant papers based on their references . Another paper discusses the complete synthesis of favipiravir from 2-aminopyrazine .
properties
IUPAC Name |
5-ethylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-5-3-9-6(7)4-8-5/h3-4H,2H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXMRWYSIZIJDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621951 | |
| Record name | 5-Ethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-ethylpyrazine | |
CAS RN |
13535-07-4 | |
| Record name | 5-Ethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(E)-2-Aminoethenyl]dimethylamine](/img/structure/B111639.png)



![2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B111656.png)



![1-Benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B111663.png)




